![molecular formula C17H25ClN2 B4691145 N-(cyclohexylmethyl)-2-(1H-indol-3-yl)ethanamine hydrochloride](/img/structure/B4691145.png)
N-(cyclohexylmethyl)-2-(1H-indol-3-yl)ethanamine hydrochloride
Overview
Description
N-(cyclohexylmethyl)-2-(1H-indol-3-yl)ethanamine hydrochloride, also known as harmine hydrochloride, is a naturally occurring beta-carboline alkaloid found in various plant species. It has been used for centuries in traditional medicine for its psychoactive properties and is currently being studied for its potential therapeutic applications.
Mechanism of Action
Harmine hydrochloride is a potent inhibitor of monoamine oxidase A (MAO-A), an enzyme that breaks down neurotransmitters such as serotonin, norepinephrine, and dopamine. By inhibiting MAO-A, N-(cyclohexylmethyl)-2-(1H-indol-3-yl)ethanamine hydrochloride hydrochloride increases the levels of these neurotransmitters in the brain, leading to its psychoactive effects.
Biochemical and Physiological Effects:
Harmine hydrochloride has been shown to have a wide range of biochemical and physiological effects. It has been shown to induce cell cycle arrest and apoptosis in cancer cells, reduce inflammation, and protect against oxidative stress. It has also been shown to improve cognitive function and memory in animal models.
Advantages and Limitations for Lab Experiments
One advantage of using N-(cyclohexylmethyl)-2-(1H-indol-3-yl)ethanamine hydrochloride hydrochloride in lab experiments is its potent MAO-A inhibitory activity, which allows for the manipulation of neurotransmitter levels in the brain. However, it also has limitations, such as its potential toxicity and the need for careful dosing to avoid adverse effects.
Future Directions
There are numerous potential future directions for N-(cyclohexylmethyl)-2-(1H-indol-3-yl)ethanamine hydrochloride hydrochloride research. One area of interest is its potential as a treatment for neurodegenerative diseases such as Parkinson's and Alzheimer's. It may also have applications in the treatment of depression and anxiety. Additionally, further studies are needed to better understand its mechanisms of action and potential side effects.
Scientific Research Applications
Harmine hydrochloride has been the subject of numerous scientific studies due to its potential therapeutic applications. It has been shown to have anti-cancer, anti-inflammatory, and neuroprotective effects. It has also been studied for its potential as a treatment for Parkinson's disease, Alzheimer's disease, and depression.
properties
IUPAC Name |
N-(cyclohexylmethyl)-2-(1H-indol-3-yl)ethanamine;hydrochloride | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24N2.ClH/c1-2-6-14(7-3-1)12-18-11-10-15-13-19-17-9-5-4-8-16(15)17;/h4-5,8-9,13-14,18-19H,1-3,6-7,10-12H2;1H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OXFDJVWTGZSCIR-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)CNCCC2=CNC3=CC=CC=C32.Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H25ClN2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.8 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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